N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-5-oxo-3-pyrrolidinecarboxamide
Description
N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-methyl-5-oxo-3-pyrrolidinecarboxamide is a pyrrolidine-based carboxamide derivative characterized by:
- A 1-methyl-5-oxopyrrolidine core.
- A carboxamide group at position 3 of the pyrrolidine ring.
- A 2-(4-methoxyphenyl)-2-oxoethyl side chain linked to the carboxamide nitrogen.
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H18N2O4/c1-17-9-11(7-14(17)19)15(20)16-8-13(18)10-3-5-12(21-2)6-4-10/h3-6,11H,7-9H2,1-2H3,(H,16,20) |
InChI Key |
WRUBIUJJCHEQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NCC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-5-oxo-3-pyrrolidinecarboxamide typically involves multistep organic reactions. One common method includes the reaction of 4-methoxyphenylglyoxal with 1-methyl-5-oxo-3-pyrrolidinecarboxamide under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-5-oxo-3-pyrrolidinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a. 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide ()
- Key Differences :
- The phenyl group in the side chain is substituted with 2-fluoro instead of 4-methoxy.
- Additional 4-methoxybenzyl group on the carboxamide nitrogen.
- Implications :
- Fluorine’s electronegativity may alter hydrogen-bonding interactions compared to methoxy.
- Increased steric bulk from the benzyl group could reduce solubility.
b. N-(2-fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide ()
- Key Differences :
- Incorporates a benzothiophene moiety and a pyridinyl-pyrrolidine hybrid structure.
- Likely targets kinase or enzyme active sites due to heterocyclic diversity.
Modifications in the Carboxamide Side Chain
a. N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide ()
- Key Differences :
- Side chain replaced with 2-(1H-indol-3-yl)ethyl .
- Implications: Indole’s aromaticity and hydrogen-bonding capability may improve CNS penetration. Potential serotonin receptor affinity due to structural similarity to tryptamine derivatives.
b. N-(4-chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide ()
- Key Differences :
- Pyridine-3-carboxamide core with chlorophenyl and sulfanyl groups.
- Implications :
- Sulfur atoms may enhance metabolic stability.
- Chlorine substituents increase lipophilicity and electron-withdrawing effects.
Core Heterocycle Modifications
a. N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (–14)
- Key Differences: Replaces pyrrolidine with a thiazolidinone ring.
- Implications: Thiazolidinone’s sulfur atom may confer antioxidant or anti-inflammatory activity. Structural rigidity could limit conformational flexibility during receptor binding.
b. (2R,3R,4S)-4-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (ABT-627) ()
- Key Differences: Dibutylamino and benzo[d][1,3]dioxol-5-yl substituents.
- Implications: ABT-627 is a known endothelin receptor antagonist . The dibutylamino group enhances solubility and bioavailability.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-5-oxo-3-pyrrolidinecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 273.29 g/mol. Its structure features a pyrrolidine ring, which is known for contributing to various biological activities.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro testing using the National Cancer Institute's 60-cell line screening revealed promising results against various cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Moderate inhibition |
| HT-29 (Colon) | 8.7 | Strong inhibition |
| A549 (Lung) | 15.0 | Moderate inhibition |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of cell death such as caspase activation and PARP cleavage.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Case Study 1: Anticancer Efficacy
A study published in Molecular Pharmacology investigated the effects of this compound on breast cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .
Case Study 2: Antimicrobial Action
Another research effort focused on the antimicrobial properties of the compound against multidrug-resistant strains. The findings demonstrated that it effectively inhibited the growth of resistant strains, suggesting its potential utility in treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
